molecular formula C10H15N3S B1662805 Talipexole CAS No. 101626-70-4

Talipexole

Cat. No. B1662805
M. Wt: 209.31 g/mol
InChI Key: DHSSDEDRBUKTQY-UHFFFAOYSA-N
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Description

Talipexole (B-HT920, Domnin) is a dopamine agonist that is marketed as a treatment for Parkinson’s Disease in Japan by Boehringer Ingelheim . It was introduced in 1996 . As of December 2014, it was not approved for marketing in the US nor in Europe . Talipexole is a D2 dopamine receptor agonist and interacts with both pre- and post-synaptic receptors. It also is an α2-adrenergic agonist .


Synthesis Analysis

The synthesis of Talipexole involves the N-alkylation of azepan-4-one with allyl bromide in the presence of potassium carbonate to give 1-allyl-azepan-4-one. This is then halogenated with molecular bromine in acetic acid to give 1-allyl-5-bromohexahydro-4-azepinone. The final step involves cyclization with thiourea in refluxing ethanol, completing the synthesis of talipexole .


Molecular Structure Analysis

Talipexole has a molecular formula of C10H15N3S and an average mass of 209.311 Da . The structure of Talipexole includes a 2-aminothiazoloazepane scaffold .


Chemical Reactions Analysis

Talipexole inhibits the reaction where Norepinephrine binds to and results in increased activity of ADRA2A protein . It also binds to and results in increased activity of DRD2 protein .


Physical And Chemical Properties Analysis

Talipexole has a density of 1.2±0.1 g/cm3, a boiling point of 364.6±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 61.1±3.0 kJ/mol and a flash point of 174.3±26.5 °C . The molar refractivity is 61.0±0.3 cm3 .

Safety And Hazards

When handling Talipexole, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Talipexole has shown promise in the treatment of Parkinson’s disease, with studies indicating that it dose-dependently improved motor activity and parkinsonian symptoms . Future research may focus on its potential neuroprotective effects and its use as a bitopic dopamine D2 and D3 receptor ligand .

properties

IUPAC Name

6-prop-2-enyl-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S/c1-2-5-13-6-3-8-9(4-7-13)14-10(11)12-8/h2H,1,3-7H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSSDEDRBUKTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC2=C(CC1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046321
Record name Talipexole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Talipexole

CAS RN

101626-70-4
Record name Talipexole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101626-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Talipexole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101626704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talipexole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALIPEXOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AM2J46Z1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,110
Citations
J Kakimura, Y Kitamura, K Takata, Y Kohno… - European journal of …, 2001 - Elsevier
… In the present study, we examined the effects of talipexole and … Talipexole and pramipexole at low concentration (0.1–1 mM) … These results suggest that talipexole and pramipexole may …
Number of citations: 114 www.sciencedirect.com
Y Kitamura, T Kosaka, JI Kakimura, Y Matsuoka… - Molecular …, 1998 - ASPET
… talipexole slightly inhibited the MPP + -induced ROS production and apoptotic cell death. In contrast, pretreatment with 1 mm talipexole … The talipexole pretreatment induced an increase …
Number of citations: 217 molpharm.aspetjournals.org
GL Plosker, P Benfield - CNS Drugs, 1997 - Springer
… ▲ Clinical trials with talipexole in patients with Parkinson’s … Parkinson’s disease, talipexole was associated with a higher … drowsiness was more common among talipexole recipients. …
Number of citations: 3 link.springer.com
Y Kohno, K Fukuzaki, K Kitahara, T Koja - European journal of …, 1997 - Elsevier
… of talipexole were investigated under both conditions. Then we studied the effects of talipexole … of talipexole. Their implications in relation to the potential clinical profile are discussed. …
Number of citations: 15 www.sciencedirect.com
T Momiyama, M Sasa, S Takaori - Life sciences, 1991 - Elsevier
… triethiodide was carried out to compare the effect of talipexole (B-HT 920 CL2 : 2… talipexole and dopamine inhibited antidromic spike generation elicited by Acc stimulation, and talipexole…
Number of citations: 10 www.sciencedirect.com
N Todo, T Momiyama, T Amano, Y Kohno, M Sasa - Life sciences, 1994 - Elsevier
… This increase in firing by talipexole and quinpirole was blocked during simultaneous … not affected by talipexole or quinpirole. These findings suggest that talipexole activates CN neurons …
Number of citations: 11 www.sciencedirect.com
M Irifune, M Nomoto, T Fukuda - European journal of pharmacology, 1993 - Elsevier
… activity potency as bromocriptine; a dose of talipexole (80 μg/kg ip) sufficient … talipexole has postsynaptic dopamine D 2 receptor agonist properties and that these properties of talipexole …
Number of citations: 16 www.sciencedirect.com
M Irifune, M Nomoto, T Fukuda - European journal of pharmacology, 1994 - Elsevier
We examined whether or not the antiparkinsonian activity of talipexole (B-HT 920, 6-allyl-2-amino-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]-azepine) could be optimised by combination with …
Number of citations: 12 www.sciencedirect.com
EF Domino, L Ni, H Zhang, Y Kohno, M Sasa - European journal of …, 1997 - Elsevier
The effects of two predominant dopamine D 2 -like receptor agonists, talipexole (6-… Talipexole induced contraversive rotation in a dose-dependent manner up to 32 μg/kg, im Talipexole …
Number of citations: 24 www.sciencedirect.com
Y Inoue, H Mitani, K Nanba… - Psychiatry and clinical …, 1999 - Wiley Online Library
In order to investigate the bedtime dose of talipexole, a D 2 and α 2 stimulant, on patients with periodic leg movement disorder (PLMD) and restless leg syndrome (RLS), we made a …
Number of citations: 28 onlinelibrary.wiley.com

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